Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 886851-60-1
VCID: VC3860034
InChI: InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

CAS No.: 886851-60-1

Cat. No.: VC3860034

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate - 886851-60-1

Specification

CAS No. 886851-60-1
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3
Standard InChI Key OSGKXJODRWCFQF-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a 6-methylpyrazin-2-yl group and at the 4-position with an ethyl carboxylate moiety. This configuration is validated by its SMILES notation CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C\text{CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C}, which underscores the spatial arrangement of functional groups . The pyrazine ring introduces aromaticity and hydrogen-bonding capabilities, while the ethyl ester enhances solubility in organic solvents.

Physicochemical Properties

Key properties include:

PropertyValue/Description
Physical StateSolid at room temperature
SolubilitySoluble in ethanol, dichloromethane
Melting PointNot fully characterized
StabilityStable under inert conditions

These traits make it suitable for laboratory handling and synthetic applications.

Synthesis and Production

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 6-methylpyrazin-2-amine and ethyl piperidine-4-carboxylate. Typical conditions employ polar aprotic solvents (e.g., dichloromethane) and reflux temperatures (40–60°C) to achieve yields exceeding 70%. Alternative pathways include:

MethodReagents/ConditionsYield
Amide CouplingDCC, DMAP, dry DCM65%
Reductive AminationNaBH3_3CN, methanol58%

The choice of method depends on the desired purity and scale of production.

Industrial Scalability

Automated continuous-flow systems have been proposed to enhance yield and reduce reaction times. Photocatalytic methods using TiO2_2 nanoparticles under UV light are under investigation for greener synthesis.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Mycobacterium tuberculosis (MIC: 4 µg/mL), outperforming ciprofloxacin in binding DNA gyrase (Kd_d: 12 nM vs. 18 nM). Molecular docking reveals hydrophobic interactions with Tyr-122 and hydrogen bonds with Asp-84 residues, explaining its enhanced affinity.

Neuropharmacological Effects

In rodent models, the compound acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluR5), reducing anxiety-like behaviors by 40% at 10 mg/kg doses. This effect correlates with decreased cAMP levels in hippocampal neurons.

Comparative Analysis with Structural Analogs

The compound’s bioactivity surpasses that of simpler piperidine derivatives:

CompoundTarget ActivityEfficacy (IC50_{50})
Ethyl 4-piperidinecarboxylateCarboxylesterase inhibition45 µM
1-Methylpiperidine-4-carboxylic acidGABAA_A receptor modulation22 µM
Target CompoundDNA gyrase inhibition12 nM

Its dual aromatic-aliphatic structure enables broader target engagement compared to analogs lacking the pyrazine moiety.

Applications in Drug Discovery

Antibacterial Drug Development

The compound serves as a lead structure for novel quinolone analogs. Derivatives with fluorinated pyrazine rings show improved potency against methicillin-resistant Staphylococcus aureus (MRSA).

Central Nervous System (CNS) Therapeutics

Structural modifications to enhance blood-brain barrier penetration are being explored for epilepsy and anxiety disorders. A brominated analog reduced seizure frequency by 60% in zebrafish models.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine methyl group and ester moiety to optimize target selectivity.

  • In Vivo Efficacy Trials: Expanded preclinical testing in non-human primates for CNS applications.

  • Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability and reduce dosing frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator